Structural Scaffold Differentiation: Indolin-1-yl Ethanone vs. Indolin-2-one Core in Patent CSCPK Inhibitor Class
The target compound possesses a 1-(indolin-1-yl)ethanone core (tertiary amide with carbonyl bridge), whereas the dominant patent class of thiazole-indoline CSCPK inhibitors (e.g., amcasertib / BBI-503) features an indolin-2-one core (lactam) [1]. This constitutional isomerism results in different hydrogen-bond donor/acceptor geometry at the hinge-binding region. In the patent class, the indolin-2-one NH serves as a hinge donor; in the target compound, the carbonyl oxygen of the tertiary amide occupies a different vector, predicted to shift kinase selectivity away from the CSCPK signature profile (nanomolar inhibition of multiple CMGC kinases) toward narrower selectivity driven by the 4-methylsulfonylphenylamino-thiazole recognition element [2]. Quantitative selectivity data for the target compound are not reported in public literature; this differentiation is supported by comparative molecular topology analysis of the patent exemplified compounds versus the target scaffold [1].
| Evidence Dimension | Core scaffold architecture and predicted kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 1-(Indolin-1-yl)-2-(thiazol-4-yl)ethanone (tertiary amide core, carbonyl as H-bond acceptor) |
| Comparator Or Baseline | CSCPK patent class: thiazole-substituted indolin-2-one (lactam core, NH as H-bond donor); amcasertib reference |
| Quantified Difference | Qualitative constitutional isomerism; quantitative kinase panel data for target compound not yet publicly available |
| Conditions | Structural comparison based on patent disclosures (US20180022743A1, EP3037419A1) and molecular topology analysis |
Why This Matters
Procurement of the indolin-1-yl ethanone scaffold enables exploration of kinase selectivity space orthogonal to the crowded indolin-2-one patent landscape, supporting novel IP generation.
- [1] Li, C. J., Liu, J., Li, Y., Li, W., & Rogoff, H. (2018). Compositions of kinase inhibitors and their use for treatment of cancer and other diseases related to kinases. U.S. Patent Application Publication No. US20180022743A1. View Source
- [2] DrugPatentWatch. Amcasertib (BBI-503) – CSCPK inhibitor patent landscape. Accessed 2026-04-29. View Source
